5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde is a natural product found in Aspergillus ruber, Chaetomium globosum, and other organisms with data available.
5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde
CAS No.: 916602-30-7
Cat. No.: VC18605845
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916602-30-7 |
|---|---|
| Molecular Formula | C19H22O3 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 5-hydroxy-6-(3-methylbut-2-enyl)-2-[(E)-pent-1-enyl]-1-benzofuran-4-carbaldehyde |
| Standard InChI | InChI=1S/C19H22O3/c1-4-5-6-7-15-11-16-17(12-20)19(21)14(9-8-13(2)3)10-18(16)22-15/h6-8,10-12,21H,4-5,9H2,1-3H3/b7-6+ |
| Standard InChI Key | SBYYFNVKZGJIPR-VOTSOKGWSA-N |
| Isomeric SMILES | CCC/C=C/C1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C |
| Canonical SMILES | CCCC=CC1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound belongs to the class of 1-benzofurans, characterized by a fused benzene and furan ring system. Its molecular formula is C₁₉H₂₂O₃, with a systematic IUPAC name 5-hydroxy-6-(3-methylbut-2-enyl)-2-[(E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 916602-30-7 |
| PubChem CID | 44559107 |
| Molecular Weight | 298.4 g/mol |
| SMILES Notation | CCC/C=C/C1=CC2=C(O1)C=C(C(=C2C=O)O)CC=C(C)C |
| InChIKey | SBYYFNVKZGJIPR-VOTSOKGWSA-N |
The SMILES string highlights the E-configuration of the pent-1-enyl substituent at position 2 and the prenyl (3-methylbut-2-enyl) group at position 6 .
Biosynthesis and Natural Occurrence
Fungal Origins
This benzofuran derivative is primarily isolated from Ascomycete fungi, including:
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Chaetomium globosum: A soil-borne fungus known for producing bioactive secondary metabolites .
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Aspergillus ruber: A species within the Aspergillus section Nigri, often studied for its terpenoid and polyketide derivatives .
Proposed Biosynthetic Pathway
The compound’s structure suggests a mixed biosynthetic origin involving:
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Polyketide Synthase (PKS) Pathways: The benzofuran core likely arises from cyclization of a polyketide precursor, followed by oxidative modifications.
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Prenylation: The 3-methylbut-2-enyl group at position 6 originates from dimethylallyl pyrophosphate (DMAPP), a terpenoid building block.
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Aldehyde Formation: Oxidation of a hydroxymethyl group to the carbaldehyde at position 4 may involve cytochrome P450 enzymes .
Biological Activities and Mechanisms
Radical Scavenging Activity
The compound demonstrates significant radical scavenging capacity, as evidenced by its interaction with stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) . DPPH assays measure hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, where the compound’s phenolic hydroxy group donates a proton to neutralize free radicals .
Comparative Antioxidant Efficacy
While quantitative IC₅₀ values are unavailable for this specific compound, structurally similar benzofurans exhibit IC₅₀ ranges of 10–50 μM in DPPH assays, comparable to reference antioxidants like ascorbic acid .
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